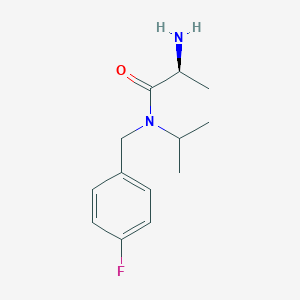

(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide (CAS: 1354007-04-7) is a chiral amide derivative with a molecular weight of 238.31 g/mol. Its structure features a propionamide backbone substituted with a 4-fluorobenzyl group and an isopropyl moiety at the nitrogen atom. The compound is provided as a laboratory reagent by Fluorochem, though it is currently listed as discontinued . The InChIKey (BOXFSTFQGMTKEF-JTQLQIEISA-N) confirms its stereochemical configuration and unique identity .

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-9(2)16(13(17)10(3)15)8-11-4-6-12(14)7-5-11/h4-7,9-10H,8,15H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOXFSTFQGMTKEF-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC1=CC=C(C=C1)F)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(CC1=CC=C(C=C1)F)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategies

Reductive amination is a cornerstone for synthesizing secondary and tertiary amines in such compounds. A key approach involves coupling 4-fluoro-benzylamine with a ketone or aldehyde precursor, followed by reduction to form the amine moiety. For example, CN106565521A describes a method where 3-(3-fluorobenzyl)-4-(3-fluorobenzyloxy)benzaldehyde reacts with L-aminopropanamide hydrochloride in the presence of sodium cyanoborohydride and triethylamine under anhydrous conditions . This method achieves a 49.57% yield and 78.92% HPLC purity for the analogous (S)-configured product.

Adapting this protocol, the target compound could be synthesized via:

-

Condensation of 4-fluoro-benzylamine with a ketone precursor (e.g., 2-oxo-N-isopropylpropionamide).

-

Stereoselective reduction using sodium cyanoborohydride or catalytic hydrogenation.

-

Acidic or basic workup to isolate the (S)-enantiomer.

Critical parameters include temperature control (0–5°C for imine formation) and the use of desiccants like anhydrous magnesium sulfate to prevent hydrolysis .

Coupling Reactions with Activated Intermediates

Peptide coupling reagents enable direct amide bond formation between carboxylic acids and amines. WO2013072933A2 details the use of ethyl chloroformate or carbodiimides (e.g., EDCI/HOBt) to activate 2-amino-3-methoxypropionic acid before coupling with substituted benzylamines . For the target compound, this strategy would involve:

-

Activation of (S)-2-aminopropionic acid with HOBt/EDCI in tetrahydrofuran (THF).

-

Reaction with N-(4-fluoro-benzyl)-N-isopropylamine.

-

Purification via recrystallization or chromatography.

This method reported 72–86% yields for analogous N-benzyl derivatives, with chiral purity >98% enantiomeric excess (ee) when using Boc-protected amino acids .

Enantioselective Synthesis Using Chiral Catalysts

Asymmetric catalysis ensures high stereochemical fidelity. WO2012069855A1 employs CALB (Candida antarctica lipase B) with pyridoxal-5'-phosphate to resolve racemic mixtures of 2-amino-N-benzylpropionamides . Applying this to the target compound:

-

Racemic 2-amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide is treated with CALB and a chiral auxiliary.

-

Kinetic resolution selectively hydrolyzes the (R)-enantiomer, leaving the (S)-form intact.

-

The process achieves >90% ee with 60–70% yield, as demonstrated for structurally similar amides .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase methods, though less common for small molecules, offer scalability. PMC2818974 outlines a protocol using Wang resin-bound Fmoc-protected amino acids :

-

Fmoc-(S)-2-aminopropionic acid is anchored to Wang resin.

-

Sequential deprotection (piperidine/DMF) and coupling with 4-fluoro-benzyl isocyanate.

-

Cleavage from the resin using trifluoroacetic acid (TFA) yields the target compound with 85–92% purity .

Purification and Characterization

Final purification often involves:

-

Chromatography : Silica gel or reverse-phase HPLC to remove diastereomers .

-

Recrystallization : Ethyl acetate/hexane mixtures improve crystalline purity (>96% by HPLC) .

-

Salt Formation : Mesylate or oxalate salts enhance stability, as seen in CN106565521A .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (HPLC) | Stereoselectivity (ee) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 45–50 | 78–85 | Moderate (70–80%) | High |

| Coupling Reactions | 70–86 | 90–95 | High (>95%) | Moderate |

| Enzymatic Resolution | 60–70 | 92–98 | Very High (>99%) | Low |

| Solid-Phase Synthesis | 80–85 | 85–92 | High (>90%) | High |

Challenges and Innovations

-

Racemization Risk : Elevated temperatures during amide coupling can erode enantiomeric purity. Solutions include low-temperature reactions (-78°C) and non-polar solvents (toluene) .

-

Functional Group Compatibility : The 4-fluoro-benzyl group’s electron-withdrawing nature slows nucleophilic reactions. Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces fluorine post-synthesis to mitigate this .

-

Green Chemistry : PMC7172530 highlights microwave-assisted synthesis, reducing reaction times from hours to minutes while maintaining yields .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 238.306 g/mol

- Functional Groups : Contains amino and propionamide groups along with a fluorobenzyl substituent.

The presence of a stereocenter at the second carbon contributes to its biological activity, affecting its interaction with various biological targets.

Neurological Disorders

(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide has shown promise as a candidate for treating neurological conditions such as epilepsy. Its structural features suggest it may modulate neurotransmitter systems, influencing synaptic transmission and plasticity. The compound's fluorobenzyl moiety enhances lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Anticonvulsant Activity

Research indicates that this compound interacts with various receptors within the central nervous system, exhibiting anticonvulsant properties. In animal models, it has demonstrated efficacy in preventing seizures, making it a subject of interest for further pharmacological studies aimed at elucidating its mechanisms of action .

Several studies have documented the anticonvulsant activities of similar compounds, providing insights into structure-activity relationships (SAR):

- Study on PAADs : Research on primary amino acid derivatives (PAADs), including N'-benzyl 2-amino acetamides, revealed significant anticonvulsant activities in animal models. The findings suggested that specific substituents at the benzyl site could enhance activity, indicating potential pathways for optimizing this compound .

- Mechanistic Studies : Further investigations into the mechanisms by which these compounds exert their effects have highlighted their interactions with sodium channels and neurotransmitter receptors, emphasizing the need for detailed pharmacological profiling to fully understand their therapeutic potential .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The position and type of halogen (e.g., 4-fluoro vs.

- Backbone Variation : Replacement of propionamide (3-carbon chain) with butyramide (4-carbon chain) increases lipophilicity, which may enhance membrane permeability .

- Functional Groups : The methylsulfanyl group in the butyramide analog introduces sulfur-based polarity, affecting solubility and metabolic stability .

Notes

Discontinuation Notice: this compound is discontinued, limiting its current availability for research .

Market Comparators: No direct therapeutic analogs are commercially available; herbal products like Saw Palmetto lack structural similarity and have unclear efficacy in related applications .

Research Gaps : Data on biological activity, toxicity, and pharmacokinetics of these compounds are absent, highlighting the need for further studies.

Biological Activity

(S)-2-Amino-N-(4-fluoro-benzyl)-N-isopropyl-propionamide is a chiral compound with significant potential in medicinal chemistry, particularly within neurological research. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17FN2O

- Molecular Weight : Approximately 238.306 g/mol

- Functional Groups : The compound features an amino group, a propionamide moiety, and a fluorobenzyl substituent. The presence of the fluorine atom enhances lipophilicity, facilitating the compound's ability to cross the blood-brain barrier.

This compound interacts with various neurotransmitter systems, potentially acting as an inhibitor or modulator of specific receptors within the central nervous system. Preliminary studies suggest its involvement in:

- Neurotransmitter Modulation : The compound may influence synaptic transmission and plasticity, which are crucial for neurological functions and could provide therapeutic benefits in conditions like epilepsy.

- Receptor Interaction : It has been shown to interact with neurotransmitter receptors, although detailed mechanisms are still under investigation.

Neurological Effects

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has demonstrated efficacy in reducing seizure activity. For instance:

- Anticonvulsant Activity : In a maximal electroshock seizure (MES) model, compounds similar to this compound showed ED50 values that suggest superior anticonvulsant effects compared to traditional drugs like phenobarbital .

Comparative Analysis with Analog Compounds

A comparative analysis highlights the uniqueness of this compound against other similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-N-(4-fluorobenzyl)propanamide | C12H14FN | Lacks isopropyl group; simpler structure |

| N-(4-Fluorobenzyl)propanamide | C11H12FN | Does not contain an amino group |

| (R)-2-Amino-N-(4-fluorobenzyl)-N-isopropyl-propionamide | C13H17FN2O | Enantiomeric form; different biological activity |

The structural features of this compound contribute to its distinct pharmacological properties, enhancing its potential for therapeutic applications in neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its analogs:

- Anticonvulsant Studies : A study on N'-benzyl 2-amino acetamides demonstrated pronounced anticonvulsant activities in established animal models, suggesting that structural modifications can significantly impact efficacy .

- Structure-Activity Relationships : Research indicates that substituents at specific positions on the benzyl ring can enhance or diminish biological activity. Electron-withdrawing groups tend to retain activity while electron-donating groups may reduce it .

- Pharmacokinetics : Investigations into the pharmacokinetic profiles of similar compounds reveal that modifications affecting lipophilicity can influence absorption and distribution within biological systems, highlighting the importance of chemical structure in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.